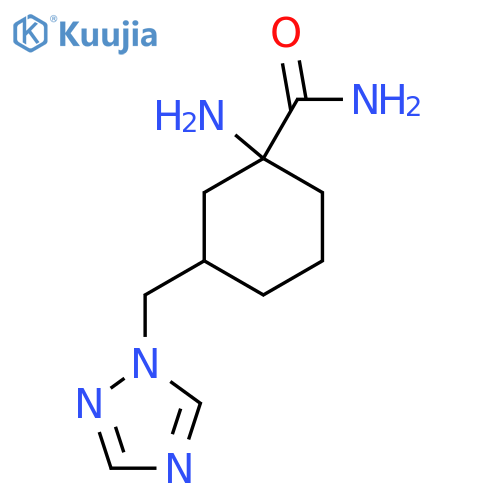Cas no 2016780-66-6 (1-amino-3-(1H-1,2,4-triazol-1-yl)methylcyclohexane-1-carboxamide)

1-amino-3-(1H-1,2,4-triazol-1-yl)methylcyclohexane-1-carboxamide 化学的及び物理的性質
名前と識別子
-
- 1-amino-3-(1H-1,2,4-triazol-1-yl)methylcyclohexane-1-carboxamide
- EN300-1140686
- 1-amino-3-[(1H-1,2,4-triazol-1-yl)methyl]cyclohexane-1-carboxamide
- 2016780-66-6
-
- インチ: 1S/C10H17N5O/c11-9(16)10(12)3-1-2-8(4-10)5-15-7-13-6-14-15/h6-8H,1-5,12H2,(H2,11,16)
- InChIKey: UOWJADUGCHHXHK-UHFFFAOYSA-N
- ほほえんだ: O=C(C1(CCCC(CN2C=NC=N2)C1)N)N
計算された属性
- せいみつぶんしりょう: 223.14331018g/mol
- どういたいしつりょう: 223.14331018g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 272
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 99.8Ų
- 疎水性パラメータ計算基準値(XlogP): -0.7
1-amino-3-(1H-1,2,4-triazol-1-yl)methylcyclohexane-1-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1140686-1g |
1-amino-3-[(1H-1,2,4-triazol-1-yl)methyl]cyclohexane-1-carboxamide |
2016780-66-6 | 95% | 1g |
$1343.0 | 2023-10-26 | |
| Enamine | EN300-1140686-2.5g |
1-amino-3-[(1H-1,2,4-triazol-1-yl)methyl]cyclohexane-1-carboxamide |
2016780-66-6 | 95% | 2.5g |
$2631.0 | 2023-10-26 | |
| Enamine | EN300-1140686-0.05g |
1-amino-3-[(1H-1,2,4-triazol-1-yl)methyl]cyclohexane-1-carboxamide |
2016780-66-6 | 95% | 0.05g |
$1129.0 | 2023-10-26 | |
| Enamine | EN300-1140686-10g |
1-amino-3-[(1H-1,2,4-triazol-1-yl)methyl]cyclohexane-1-carboxamide |
2016780-66-6 | 95% | 10g |
$5774.0 | 2023-10-26 | |
| Enamine | EN300-1140686-0.5g |
1-amino-3-[(1H-1,2,4-triazol-1-yl)methyl]cyclohexane-1-carboxamide |
2016780-66-6 | 95% | 0.5g |
$1289.0 | 2023-10-26 | |
| Enamine | EN300-1140686-0.25g |
1-amino-3-[(1H-1,2,4-triazol-1-yl)methyl]cyclohexane-1-carboxamide |
2016780-66-6 | 95% | 0.25g |
$1235.0 | 2023-10-26 | |
| Enamine | EN300-1140686-1.0g |
1-amino-3-[(1H-1,2,4-triazol-1-yl)methyl]cyclohexane-1-carboxamide |
2016780-66-6 | 1g |
$1643.0 | 2023-06-09 | ||
| Enamine | EN300-1140686-5.0g |
1-amino-3-[(1H-1,2,4-triazol-1-yl)methyl]cyclohexane-1-carboxamide |
2016780-66-6 | 5g |
$4764.0 | 2023-06-09 | ||
| Enamine | EN300-1140686-10.0g |
1-amino-3-[(1H-1,2,4-triazol-1-yl)methyl]cyclohexane-1-carboxamide |
2016780-66-6 | 10g |
$7065.0 | 2023-06-09 | ||
| Enamine | EN300-1140686-5g |
1-amino-3-[(1H-1,2,4-triazol-1-yl)methyl]cyclohexane-1-carboxamide |
2016780-66-6 | 95% | 5g |
$3894.0 | 2023-10-26 |
1-amino-3-(1H-1,2,4-triazol-1-yl)methylcyclohexane-1-carboxamide 関連文献
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
1-amino-3-(1H-1,2,4-triazol-1-yl)methylcyclohexane-1-carboxamideに関する追加情報
Comprehensive Overview of 1-amino-3-(1H-1,2,4-triazol-1-yl)methylcyclohexane-1-carboxamide (CAS No. 2016780-66-6)
The compound 1-amino-3-(1H-1,2,4-triazol-1-yl)methylcyclohexane-1-carboxamide (CAS No. 2016780-66-6) is a structurally unique molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its molecular framework combines a cyclohexane ring with a 1,2,4-triazole moiety, making it a versatile intermediate for drug discovery and crop protection applications. Researchers are particularly interested in its potential as a bioactive scaffold, given the prevalence of triazole-containing compounds in FDA-approved drugs and agricultural chemicals.
In recent years, the demand for heterocyclic compounds like 1-amino-3-(1H-1,2,4-triazol-1-yl)methylcyclohexane-1-carboxamide has surged due to their role in addressing global challenges such as antimicrobial resistance and sustainable agriculture. The 1,2,4-triazole ring system is known for its ability to enhance pharmacokinetic properties, including improved solubility and metabolic stability. This has led to increased searches for "triazole derivatives in drug design" and "CAS 2016780-66-6 applications" across scientific databases and AI-driven platforms.
The synthesis of 1-amino-3-(1H-1,2,4-triazol-1-yl)methylcyclohexane-1-carboxamide typically involves multi-step organic transformations, with key steps including cyclohexane functionalization and triazole conjugation. Analytical characterization via NMR spectroscopy and mass spectrometry confirms the structural integrity of this compound, which is often supplied as a white to off-white crystalline powder with high purity (>98%). Storage recommendations generally suggest cool, dry conditions to maintain stability, as the carboxamide group may be sensitive to prolonged exposure to moisture.
From a therapeutic perspective, this compound's structural features align with current trends in fragment-based drug discovery. The amino group at position 1 and the carboxamide functionality provide hydrogen bonding sites that are valuable for target engagement. Pharmaceutical researchers frequently search for "cyclohexane-based drug candidates" and "2016780-66-6 biological activity," reflecting growing interest in its potential applications. Preliminary studies suggest possible utility in central nervous system (CNS) targets, though comprehensive pharmacological data remains an area of active investigation.
In agrochemical contexts, the 1,2,4-triazole component of 1-amino-3-(1H-1,2,4-triazol-1-yl)methylcyclohexane-1-carboxamide is particularly noteworthy. This heterocycle appears in numerous commercial fungicides, driving searches for "novel triazole fungicide intermediates" and "CAS 2016780-66-6 mode of action." The compound's potential to serve as a building block for crop protection agents has made it a subject of patent applications, with particular interest in its stereochemistry - the methylcyclohexane core could offer improved selectivity compared to aromatic analogs.
Quality control protocols for 1-amino-3-(1H-1,2,4-triazol-1-yl)methylcyclohexane-1-carboxamide typically employ HPLC analysis and chiral separation techniques when stereochemical purity is required. The compound's molecular weight (238.28 g/mol) and calculated LogP values suggest favorable physicochemical properties for both pharmaceutical and agricultural applications. Recent publications have explored its use in combinatorial chemistry libraries, responding to the increasing demand for "diverse chemical space exploration" in high-throughput screening programs.
Environmental and regulatory considerations for 1-amino-3-(1H-1,2,4-triazol-1-yl)methylcyclohexane-1-carboxamide are evolving alongside its development. While not currently classified as hazardous under major chemical inventories, proper handling procedures are recommended during research use. The scientific community continues to investigate its biodegradation pathways and ecotoxicological profile, particularly given the agricultural interest in related compounds. These studies address frequently searched topics like "green chemistry approaches to triazole synthesis" and "sustainable heterocyclic compounds."
Future research directions for CAS 2016780-66-6 may include exploration of its metal-chelating properties (through the triazole nitrogen atoms) and investigation of its potential as a proteolysis targeting chimera (PROTAC) component. The compound's modular structure allows for diverse derivatization, making it valuable for both academic and industrial research programs. As synthetic methodologies advance, particularly in C-H activation and click chemistry, new routes to this and related structures are likely to emerge, further expanding its utility in medicinal and agricultural chemistry.
2016780-66-6 (1-amino-3-(1H-1,2,4-triazol-1-yl)methylcyclohexane-1-carboxamide) 関連製品
- 2227698-92-0((2R)-1-(1,3-thiazol-2-yl)propan-2-amine)
- 1864698-91-8(1-Cyclohexene-1-acetamide, N-methoxy-N-methyl-)
- 832737-45-8(1-(4-fluorophenyl)methylpiperidine-3-carboxylic acid)
- 121199-17-5(2-(6-bromo-3-oxoisoindolin-1-yl)acetic acid)
- 1261931-61-6(2-hydroxy-4-(4-methoxy-3-methylphenyl)benzoic Acid)
- 2639444-76-9(Tert-butyl 2-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetate)
- 527751-30-0(2H-1-Benzopyran-2-one,4-ethoxy-6-fluoro-(9CI))
- 2229075-87-8(3-(2-hydroxypropan-2-yl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 2096339-49-8([3-(Pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid)
- 28950-61-0(Fluorescent Brightener 210)



